

Morpholine-4-sulfonyl Chloride: A Technical Guide to its Synthesis

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Compound of Interest

Compound Name: Morpholine-4-sulfonyl chloride

Cat. No.: B158431

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Introduction

Morpholine-4-sulfonyl chloride, a key reagent in organic synthesis, serves as a crucial building block in the development of various pharmaceutical compounds and other heterocyclic structures. Its utility lies in the introduction of the morpholinosulfonyl group, a common moiety in drug candidates. This technical guide provides an in-depth overview of the synthesis of **Morpholine-4-sulfonyl chloride**, focusing on a prevalent laboratory-scale method. While the specific historical details of its initial discovery and first synthesis are not readily available in publicly accessible literature, this document details a well-established and reproducible synthetic protocol.

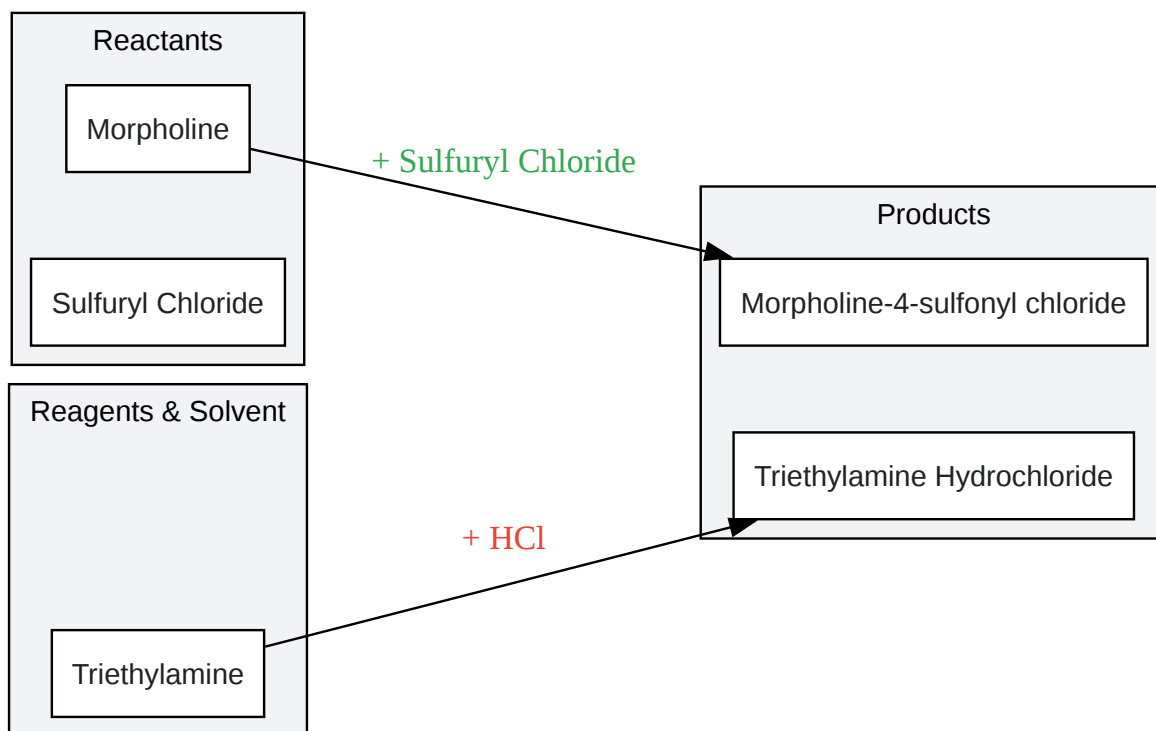
Synthesis of Morpholine-4-sulfonyl Chloride

The most commonly cited laboratory synthesis of **Morpholine-4-sulfonyl chloride** involves the reaction of morpholine with sulfonyl chloride. This reaction is typically performed in a chlorinated solvent, such as dichloromethane, and in the presence of a tertiary amine base like triethylamine to neutralize the hydrogen chloride byproduct.

Reaction Scheme

The overall chemical transformation can be represented as follows:

Synthesis of Morpholine-4-sulfonyl Chloride



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Caption: General reaction scheme for the synthesis of **Morpholine-4-sulfonyl chloride**.

Experimental Protocol

The following protocol is a detailed method for the synthesis of **Morpholine-4-sulfonyl chloride**.

Materials:

- Morpholine
- Sulfonyl chloride (SO_2Cl_2)
- Triethylamine (Et_3N)
- Dichloromethane (CH_2Cl_2)

- Chloroform (CHCl_3)
- Ice water
- Magnesium sulfate (MgSO_4)

Equipment:

- Round bottom flask
- Ice bath
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- To a 50 mL round bottom flask containing 10.0 mL of dichloromethane (CH_2Cl_2), cool the flask in an ice bath.
- Slowly add 0.300 mL of sulfuryl chloride (SO_2Cl_2) to the cooled dichloromethane.
- In a separate flask, dissolve 213 mg of morpholine in 3.0 mL of dichloromethane.
- Slowly add the morpholine solution to the sulfuryl chloride mixture, maintaining the temperature with the ice bath.
- Add 520 mg of triethylamine to the reaction mixture.
- Remove the ice bath and stir the reaction mixture at room temperature for approximately 2 hours.
- Upon completion of the reaction, add 20.0 mL of chloroform to dissolve the product.
- Wash the chloroform solution with 20.0 mL of ice water in a separatory funnel.

- Separate the organic (chloroform) phase and dry it over anhydrous magnesium sulfate (MgSO_4).
- Filter the mixture to remove the drying agent.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product.

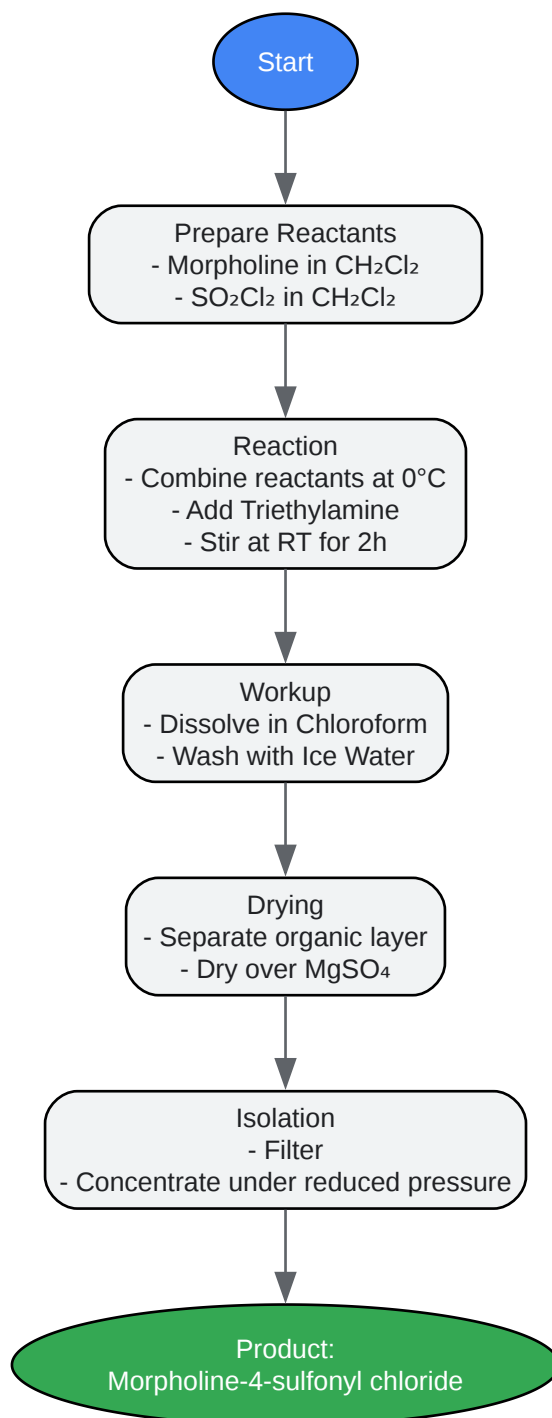
Quantitative Data

The following table summarizes the key quantitative data associated with this synthesis.

Parameter	Value	Reference
Reactants		
Morpholine	213 mg	[1][2]
Sulfonyl Chloride	0.300 mL	[1][2]
Triethylamine	520 mg	[1][2]
Dichloromethane (initial)	10.0 mL	[1][2]
Dichloromethane (for morpholine)	3.0 mL	[1][2]
Reaction Conditions		
Temperature	0 °C to Room Temperature	[1][2]
Reaction Time	~2 hours	[1][2]
Workup		
Chloroform	20.0 mL	[1][2]
Ice Water	20.0 mL	[1][2]
Product		
Morpholine-4-sulfonyl chloride	160 mg	[1][2]
Yield	~23.3%	[1][2]

Experimental Workflow

The following diagram illustrates the workflow of the synthesis process.



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Caption: Workflow diagram for the synthesis of **Morpholine-4-sulfonyl chloride**.

Conclusion

This guide provides a comprehensive overview of a standard laboratory procedure for the synthesis of **Morpholine-4-sulfonyl chloride**. The detailed protocol and quantitative data offer valuable information for researchers and professionals in the field of drug development and organic synthesis. While the historical origins of this compound remain elusive in readily available sources, the described synthetic method is well-documented and widely practiced.

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References

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